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molecular formula C20H20N2O B8792705 5-(Benzyloxy)-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole CAS No. 176661-73-7

5-(Benzyloxy)-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole

Cat. No. B8792705
M. Wt: 304.4 g/mol
InChI Key: WBFQMFPCSABJCS-UHFFFAOYSA-N
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Patent
US05708008

Procedure details

Starting with 5.0 gm (22 mMol) 5-benzyloxyindole and 6.88 gm (45 mMol) 4-piperidone.HCl.H2O, 6.53 gm (97.6%) of 5-benzyloxy-3-[1,2,5,6-tetrahydro-4-pyridinyl]-1H-indole were recovered as a light yellow solid by the procedure described in Preparation I. The material was used in the subsequent step without further purification.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
6.88 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([O:8][C:9]1[CH:10]=[C:11]2[C:15](=[CH:16][CH:17]=1)[NH:14][CH:13]=[CH:12]2)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[NH:18]1[CH2:23][CH2:22][C:21](=O)[CH2:20][CH2:19]1>>[CH2:1]([O:8][C:9]1[CH:10]=[C:11]2[C:15](=[CH:16][CH:17]=1)[NH:14][CH:13]=[C:12]2[C:21]1[CH2:22][CH2:23][NH:18][CH2:19][CH:20]=1)[C:2]1[CH:3]=[CH:4][CH:5]=[CH:6][CH:7]=1

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
C(C1=CC=CC=C1)OC=1C=C2C=CNC2=CC1
Step Two
Name
Quantity
6.88 g
Type
reactant
Smiles
N1CCC(CC1)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
HCl.H2O, 6.53 gm (97.6%) of 5-benzyloxy-3-[1,2,5,6-tetrahydro-4-pyridinyl]-1H-indole were recovered as a light yellow solid by the procedure
CUSTOM
Type
CUSTOM
Details
described in Preparation I
CUSTOM
Type
CUSTOM
Details
The material was used in the subsequent step without further purification

Outcomes

Product
Name
Type
Smiles
C(C1=CC=CC=C1)OC=1C=C2C(=CNC2=CC1)C1=CCNCC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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